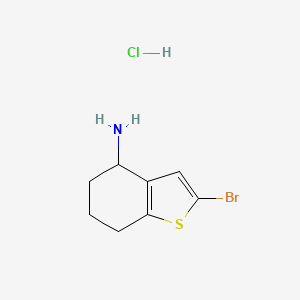

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride

Description

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride is a brominated tetrahydrobenzothiophene derivative with an amine functional group at the 4-position, stabilized as a hydrochloride salt. The compound’s structure features a partially saturated benzothiophene core, a bromine substituent at the 2-position, and a protonated amine group.

Properties

Molecular Formula |

C8H11BrClNS |

|---|---|

Molecular Weight |

268.60 g/mol |

IUPAC Name |

2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine;hydrochloride |

InChI |

InChI=1S/C8H10BrNS.ClH/c9-8-4-5-6(10)2-1-3-7(5)11-8;/h4,6H,1-3,10H2;1H |

InChI Key |

OALGSKVANMUHLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)SC(=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydrobenzothiophene Core

A common approach involves generating the tetrahydrobenzothiophene skeleton via nucleophilic substitution and cyclization reactions starting from appropriate precursors such as substituted thiophenes or benzothiophenes.

- For example, sodium sulfide can be reacted in situ with halogenated precursors to generate thiol intermediates that undergo nucleophilic displacement and base-catalyzed cyclization to form tetrahydrothieno[3,2-c]pyridines or related bicyclic systems, which are structural analogs to tetrahydrobenzothiophenes.

Bromination at the 2-Position

Selective bromination is achieved using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions:

Bromination of the tetrahydrobenzothiophene ring is typically conducted in acidic media such as acetic acid or acetic acid/dichloromethane mixtures at low temperatures (e.g., 0 °C to room temperature) to avoid over-bromination or side reactions.

For instance, treatment of the tetrahydrobenzothiophene intermediate with bromine in acetic acid results in 2-bromo-substituted products with good regioselectivity.

Introduction and Liberation of the Amine Group

The amine group at the 4-position can be introduced or revealed via deprotection or reduction steps:

A common method involves starting from a carbamate-protected amine intermediate, such as a tert-butyl carbamate derivative of the 4-amino tetrahydrobenzothiophene.

Deprotection is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0 °C for several hours (e.g., 4 hours), followed by neutralization and extraction to isolate the free amine.

This method yields 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine, which can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Formation of the Hydrochloride Salt

- The free amine is typically converted to the hydrochloride salt by acidification with hydrochloric acid in an appropriate solvent, facilitating purification and enhancing compound stability.

Representative Reaction Scheme and Conditions

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to tetrahydrobenzothiophene core | Sodium sulfide, halogenated precursor, base | Thiol intermediate formed in situ |

| 2 | Bromination at 2-position | Bromine or NBS, acetic acid, 0 °C to RT | Controlled to avoid polybromination |

| 3 | Deprotection of amine | Trifluoroacetic acid, dichloromethane, 0 °C, 4 h | Converts carbamate to free amine |

| 4 | Formation of hydrochloride salt | HCl addition, solvent extraction | Stabilizes and isolates the amine salt |

Research Findings and Yield Considerations

The bromination step is critical for regioselectivity; low temperature and controlled bromine equivalents are necessary to achieve high purity 2-bromo derivatives.

Deprotection with trifluoroacetic acid proceeds efficiently, yielding the free amine in good yield (reported isolated yields around 70–80%) with minimal side products.

The overall synthetic route is amenable to scale-up, with reaction times ranging from 2 to 5 hours for bromination and 4 hours for deprotection steps.

Purification typically involves aqueous work-up, organic solvent extraction (e.g., dichloromethane), drying over anhydrous sodium sulfate, and evaporation under reduced pressure.

Comparative Analysis of Preparation Approaches

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to other functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted benzothiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated or modified amine derivatives.

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of benzothiophene derivatives.

Industrial Applications: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis compare the target compound with structurally related brominated aromatic/heterocyclic derivatives, emphasizing molecular features, physical properties, and applications.

Table 1: Structural and Functional Comparison of Brominated Compounds

Key Comparative Analysis

Core Structure and Electronic Properties

- Target Compound : The tetrahydrobenzothiophene core incorporates a sulfur atom, which may enhance electron density and influence reactivity in nucleophilic substitutions or metal-catalyzed couplings. The partial saturation of the ring could reduce aromaticity compared to fully aromatic analogs.

- Benzoylmethylene Mesitylene () : The mesitylene core (1,3,5-trimethylbenzene) with a benzoylmethylene group provides steric bulk and electron-withdrawing properties, favoring reactions like hydrogenation or azo-coupling .

- Acetophenone Derivatives (): The acetophenone backbone (C₆H₅COCH₂Br) introduces a ketone group, making these compounds reactive in condensation or nucleophilic substitution reactions. The fluoro () and hydroxyl () substituents further modulate electronic effects and solubility .

Functional Groups and Reactivity

- Amine Hydrochloride vs. Ketone: The target compound’s amine group (as a hydrochloride salt) contrasts with the ketone functionality in acetophenone derivatives. The amine may participate in acid-base reactions or serve as a directing group in further functionalization.

- Bromine Substituent: All compounds share a bromine atom, a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, its position (C2 in benzothiophene vs. C2 in acetophenone) affects steric and electronic accessibility.

Physical Properties and Stability

- The hydrochloride salt form in the target compound and ’s derivative likely improves stability and water solubility compared to neutral analogs.

- 2-Bromo-4′-fluoroacetophenone () has a relatively low melting point (47–49°C), suggesting lower lattice energy compared to crystalline salts like those in .

Biological Activity

2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₈H₉BrNS

- Molecular Weight : 217.13 g/mol

- CAS Number : 111873-07-5

The biological activity of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride has been linked to several mechanisms:

- Acetylcholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may be beneficial in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiophene compounds exhibit antimicrobial properties. The specific activity against various bacterial strains has been documented, suggesting a potential for development as an antibiotic agent .

- Antiviral Properties : Some derivatives have been explored for their antiviral activities against RNA viruses. The structure of benzothiophene may contribute to interactions with viral proteins, hindering replication .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiviral | Inhibits viral replication |

Case Studies and Research Findings

- Alzheimer's Disease Model :

- Antimicrobial Efficacy :

- Antiviral Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology: Start with bromination of the tetrahydrobenzothiophene core, followed by amine functionalization. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) to avoid over-substitution.

- Amine protection/deprotection : Employ Boc (tert-butyloxycarbonyl) groups to stabilize the amine during synthesis, followed by HCl-mediated deprotection .

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of brominating agent to minimize side products) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology: Use a combination of:

- NMR spectroscopy : Confirm the presence of the tetrahydrobenzothiophene ring (δ 2.5–3.5 ppm for methylene protons) and bromine substitution (split signals in aromatic regions) .

- Mass spectrometry (MS) : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+ at m/z 264.5 for C₈H₁₁BrN₂S·HCl) .

- HPLC : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology: Conduct mechanistic studies using:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., bromine’s σ-hole for Suzuki-Miyaura coupling) .

- Kinetic experiments : Compare reaction rates with non-brominated analogs under identical Pd-catalyzed conditions (e.g., 1 mol% Pd(PPh₃)₄ in THF/water) .

- X-ray crystallography : Resolve crystal structures to correlate steric hindrance with coupling efficiency .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodology:

- Dose-response profiling : Test compound solubility in PBS/DMSO mixtures to ensure bioavailable concentrations match in vitro assays .

- Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free amine or sulfur oxidation derivatives) that may alter activity in vivo .

- Pharmacokinetic modeling : Integrate data from microsomal stability assays (e.g., t₁/₂ in liver microsomes) to predict systemic exposure .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodology:

- Molecular docking : Use AutoDock Vina to simulate binding to homology-modeled GPCRs (e.g., dopamine receptors), prioritizing hydrogen bonds with the amine group and hydrophobic interactions with the benzothiophene ring .

- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on bromine’s role in ligand-receptor van der Waals contacts .

- Free energy calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for derivatives of this compound?

- Methodology:

- Scaffold diversification : Synthesize analogs with substituents at positions 2 (bromine replacement) and 4 (amine modifications). Prioritize halogen (Cl, I) and alkyl/aryl groups .

- High-throughput screening : Use 96-well plates to test inhibition of target enzymes (e.g., kinases) at 10 µM, followed by dose-response validation (IC₅₀) for hits .

- Multivariate analysis : Apply PCA to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What analytical techniques differentiate between polymorphic forms of the hydrochloride salt?

- Methodology:

- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.3°) to reference data for anhydrous vs. hydrated forms .

- DSC/TGA : Identify thermal events (e.g., dehydration endotherms at 100–120°C) to assess crystallinity .

- Solid-state NMR : Resolve ¹³C chemical shifts for amine and benzothiophene carbons to confirm lattice packing .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in NMR and MS data suggesting impurity?

- Methodology:

- 2D NMR (COSY, HSQC) : Assign all proton and carbon signals to distinguish minor impurities (<2%) from main product .

- High-resolution MS (HRMS) : Confirm exact mass (±5 ppm) to rule out isotopic interference (e.g., ⁸¹Br vs. ⁷⁹Br) .

- Preparative HPLC : Isolate fractions for re-analysis to confirm purity thresholds .

Integration with Theoretical Frameworks

Q. How to align mechanistic studies of this compound with existing chemical reaction theories?

- Methodology:

- Marcus Theory : Apply to electron-transfer steps in redox reactions involving the benzothiophene core .

- Hammett plots : Correlate substituent effects (σ values) on reaction rates to validate electronic contributions of bromine .

- Frontier Molecular Orbital (FMO) analysis : Use Gaussian 16 to compute HOMO-LUMO gaps and predict reactivity in nucleophilic/electrophilic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.